molecular formula C20H14N2O2 B8755945 Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro- CAS No. 5862-38-4

Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-

Cat. No. B8755945
CAS RN: 5862-38-4
M. Wt: 314.3 g/mol
InChI Key: SNDAOXYSCAWUFQ-UHFFFAOYSA-N
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Patent
US05817817

Procedure details

10 Parts of the 6,13-dihydroquinacridone obtained in Example 9 and 80 parts of methanol were charged into a 200-ml flask having a refluxer, and stirred. 12 Parts of a 50% NaOH aqueous solution was added, and the mixture was stirred at 40° C. for 30 minutes to form a salt. 26 Parts of 10% sulfuric acid was added dropwise to hydrolyze the salt, and the reaction mixture was refluxed under heat for 1 hour. 10 Parts of sodium m-nitrobenzenesulfonate was added, and immediately therafter, 50 parts of a 50% NaOH aqeuous solution was added. Then, the mixture was refluxed for 4 hours to give 9.88 parts (99.4% of the theoretical yield) of an unsubstituted quinacridone having an excellent particle diameter as a pigment.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2[NH:7][C:8]3[C:13]([C:14](=[O:15])[C:5]=2[CH2:4][C:3]2[NH:16][C:17]4[C:22]([C:23](=[O:24])[C:2]1=2)=[CH:21][CH:20]=[CH:19][CH:18]=4)=[CH:12][CH:11]=[CH:10][CH:9]=3.[OH-].[Na+].S(=O)(=O)(O)O.[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+]>CO>[CH:20]1[CH:21]=[C:22]2[C:23]([C:2]3[C:3]([NH:16][C:17]2=[CH:18][CH:19]=1)=[CH:4][C:5]1[C:14]([C:13]2[C:8]([NH:7][C:6]=1[CH:1]=3)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[O:15])=[O:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form a salt
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heat for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to give 9.88 parts (99.4% of the

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.